2,4,5-Trifluorobenzonitrile
Overview
Description
2,4,5-Trifluorobenzonitrile is an organic compound with the molecular formula C7H2F3N . It is characterized by the presence of three fluorine atoms substituted at the 2, 4, and 5 positions on a benzonitrile core. This compound is a clear, colorless to light yellow liquid and is used as a building block in organic synthesis, particularly for introducing a fluorinated benzonitrile segment to target molecules .
Mechanism of Action
Target of Action
2,4,5-Trifluorobenzonitrile is a chemical compound that serves as a building block in various chemical reactions . It is primarily used to introduce a fluorinated benzonitrile segment to the target molecule through a process known as nucleophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves the substitution of a fluorinated benzonitrile segment onto the target molecule . This is achieved through a highly regioselective substitution reaction . The presence of three fluorides on the benzonitrile core of the compound facilitates this substitution .
Biochemical Pathways
It has been used in the preparation of novel linkers in solid-phase synthesis . This suggests that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Its physical properties such as its density (1373 g/mL at 25 °C) and boiling point (168-170 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. For instance, it has been used in the preparation of a novel linker in solid-phase synthesis . In this context, the result of its action would be the successful formation of the desired complex organic compound.
Biochemical Analysis
Biochemical Properties
2,4,5-Trifluorobenzonitrile plays a role in biochemical reactions primarily as a reagent or intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it has been used in the preparation of novel linkers in solid-phase synthesis, such as 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid . The interactions of this compound with enzymes and proteins are typically characterized by its ability to undergo regioselective substitution reactions, which are crucial for the synthesis of complex molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the nitrile group in this compound can participate in nucleophilic aromatic substitution reactions, further influencing biochemical pathways . These molecular interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation propertiesStudies on the stability and degradation of this compound in in vitro and in vivo settings are essential to understand its temporal effects on biochemical processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses could lead to significant toxicological outcomes. Studies on dosage effects are crucial to determine the threshold levels and potential toxic effects of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s fluorine atoms can influence the metabolic flux and levels of metabolites by altering enzyme activity and substrate availability. Understanding the metabolic pathways involving this compound is essential for elucidating its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,4,5-trifluorobenzene, with a cyanide source. The reaction typically requires a strong base and is conducted under controlled temperature conditions to ensure high regioselectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. These processes are optimized for higher yields and shorter reaction times by improving stirring and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: The major products are typically substituted benzonitriles, where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-Trifluorobenzonitrile has several applications in scientific research:
Comparison with Similar Compounds
- 2,3,4-Trifluorobenzonitrile
- 2,4,6-Trifluorobenzonitrile
- 3,4,5-Trifluorobenzonitrile
- 2,3,5-Trifluorobenzonitrile
Comparison: 2,4,5-Trifluorobenzonitrile is unique due to the specific positioning of its fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other trifluorobenzonitrile isomers, it exhibits higher regioselectivity in nucleophilic substitution reactions, making it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,4,5-trifluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKNOGQOOZFICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344002 | |
Record name | 2,4,5-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98349-22-5 | |
Record name | 2,4,5-Trifluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,4,5-Trifluorobenzonitrile?
A1: this compound serves as a crucial precursor in synthesizing various compounds, particularly in developing novel linkers for solid-phase peptide synthesis []. These linkers play a vital role in facilitating the synthesis and purification of peptides, which are essential biomolecules with diverse applications in medicine and biotechnology.
Q2: How is this compound typically synthesized?
A2: Several methods have been reported for the synthesis of this compound. One common approach involves reacting 2,4-Dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst at elevated temperatures []. This method allows for the selective replacement of chlorine atoms with fluorine atoms, leading to the formation of this compound. Alternatively, a two-step process has been described starting from 2,4,5-trifluoroaniline []. First, the aniline is reacted with a nitrosating agent, and the resulting product is then treated with an alkali metal cyanide in the presence of a transition metal compound and an acid scavenger.
Q3: Are there any advantages to using this compound-based linkers in solid-phase synthesis?
A3: Research suggests that this compound-derived linkers can offer significant advantages in solid-phase peptide synthesis []. For instance, peptides synthesized using these linkers can be cleaved under milder acidic conditions compared to other commonly used linkers. This milder cleavage is particularly beneficial for synthesizing sensitive peptides prone to degradation under harsh acidic conditions.
Q4: Can this compound-based linkers be used for synthesizing glycopeptides?
A4: Yes, studies have shown the successful application of this compound-based linkers in synthesizing glycopeptides, which are peptides linked to carbohydrate moieties []. This achievement is significant because glycopeptides play crucial roles in various biological processes, and their efficient synthesis is essential for understanding their functions and developing new therapeutics.
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